3-Bromo-2-cyanobenzyl alcohol
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Overview
Description
3-Bromo-2-cyanobenzyl alcohol is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-cyanobenzyl alcohol can be synthesized through various methods. One common approach involves the bromination of 2-cyanobenzyl alcohol. This reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyanobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 3-Bromo-2-cyanobenzaldehyde or 3-Bromo-2-cyanobenzoic acid.
Reduction: 3-Bromo-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-cyanobenzyl alcohol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyanobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the cyano and bromine groups can participate in electrophilic and nucleophilic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 2-Bromo-6-hydroxymethylbenzonitrile
- 3-Bromo-4-cyanobenzyl alcohol
- 2-Cyano-3-bromobenzyl alcohol
Comparison: 3-Bromo-2-cyanobenzyl alcohol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-bromo-6-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2 |
InChI Key |
JMAWZVCZLOEOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)CO |
Origin of Product |
United States |
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